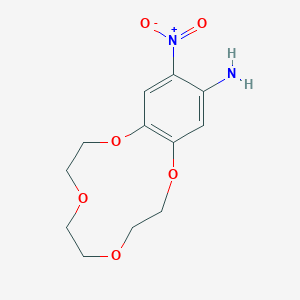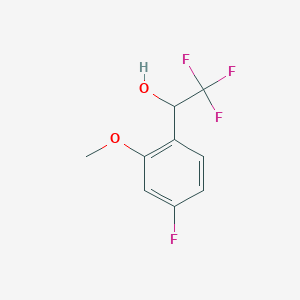
(1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride: is an organofluorine compound that features a cyclobutane ring substituted with a fluorine atom and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2).
Sulfonyl Chloride Introduction: The sulfonyl chloride group can be introduced by reacting the fluorocyclobutane with chlorosulfonic acid or thionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the fluorocyclobutane ring can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products:
Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: Formation of sulfonamides.
Oxidation: Formation of cyclobutane derivatives with oxidized functional groups.
Scientific Research Applications
Chemistry:
Building Block: (1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach fluorinated groups to biomolecules, aiding in the study of biological processes.
Medicine:
Drug Development: Its unique structural features make it a valuable intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride largely depends on the context in which it is used. In chemical reactions, the sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution reactions. The fluorine atom can influence the reactivity and stability of the compound through its electron-withdrawing effects.
Comparison with Similar Compounds
(1R,2R)-2-chlorocyclobutane-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
(1R,2R)-2-bromocyclobutane-1-sulfonyl chloride: Similar structure but with a bromine atom instead of fluorine.
(1R,2R)-2-iodocyclobutane-1-sulfonyl chloride: Similar structure but with an iodine atom instead of fluorine.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom imparts unique properties such as increased stability and reactivity compared to its halogenated analogs.
Reactivity: The electron-withdrawing effect of fluorine can enhance the electrophilicity of the sulfonyl chloride group, making it more reactive in nucleophilic substitution reactions.
Properties
Molecular Formula |
C4H6ClFO2S |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(1R,2R)-2-fluorocyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H6ClFO2S/c5-9(7,8)4-2-1-3(4)6/h3-4H,1-2H2/t3-,4-/m1/s1 |
InChI Key |
MBCWYXRUYHCUIL-QWWZWVQMSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1F)S(=O)(=O)Cl |
Canonical SMILES |
C1CC(C1F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


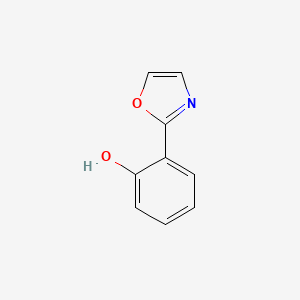
![Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B11718296.png)

![1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)

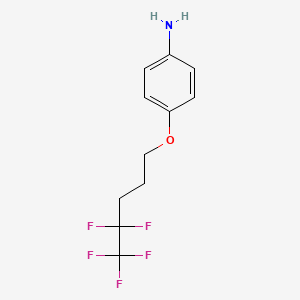
![[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B11718317.png)

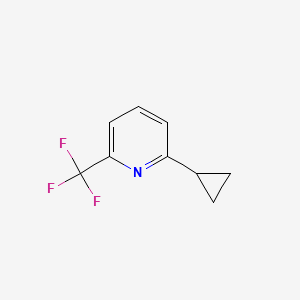
![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)
